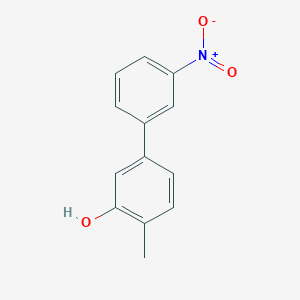

2-Methyl-5-(3-nitrophenyl)phenol

Description

Contextual Significance of Nitrophenyl Phenols and Aryl-Substituted Phenols in Contemporary Chemical Science

Nitrophenyl phenols and aryl-substituted phenols are classes of organic compounds that have garnered significant attention in contemporary chemical science. The presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a phenyl ring in nitrophenols gives rise to unique electronic properties and reactivity. ontosight.ai The nitro group, being a strong electron-withdrawing group, can significantly impact the acidity of the phenolic proton and the reactivity of the aromatic ring towards further substitution. unl.edu This makes nitrophenols valuable intermediates in organic synthesis. For instance, they can serve as precursors for the synthesis of dyes, pigments, and certain pharmaceuticals. ontosight.ai

Aryl-substituted phenols, a broader category that includes 2-Methyl-5-(3-nitrophenyl)phenol, are characterized by the presence of an additional aromatic ring attached to the phenol (B47542) structure. These compounds are of great interest due to their potential biological activities, which can include anti-tumor and anti-inflammatory effects. nih.gov The synthesis of these molecules, however, can be challenging, particularly when specific substitution patterns are desired. nih.gov The development of new synthetic methodologies for aryl-substituted phenols is an active area of research, with techniques like metal-catalyzed cross-coupling reactions playing a crucial role. nih.govorganic-chemistry.org

Foundational Research Contributions to Substituted Aromatic Systems

The understanding of substituted aromatic systems has been built upon decades of foundational research. Early studies focused on the directing effects of substituents in electrophilic aromatic substitution reactions, which provided the fundamental principles for predicting the regioselectivity of these reactions. numberanalytics.comunl.edu The development of various synthetic methods, such as nitration, halogenation, and Friedel-Crafts reactions, has enabled the preparation of a vast library of substituted aromatic compounds. oregonstate.edu

More recent advancements have focused on the development of more sophisticated and selective methods for the synthesis of highly substituted aromatic compounds. oregonstate.edu This includes the use of transition metal catalysis, such as palladium- and copper-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net These methods have revolutionized the synthesis of complex aromatic molecules, including many pharmaceuticals and advanced materials. numberanalytics.com Furthermore, computational studies have provided deeper insights into the mechanisms of aromatic substitution reactions and the electronic properties of substituted aromatic systems. unl.edu

Research Rationale and Objectives for the Comprehensive Study of this compound

The comprehensive study of this compound is driven by the need to expand the library of available substituted aromatic compounds and to explore their potential applications. The specific combination of a methyl group, a hydroxyl group, and a nitrophenyl substituent on the same aromatic ring presents a unique set of structural and electronic properties that warrant investigation.

The primary objectives for the study of this compound include:

Development of efficient synthetic routes: Establishing reliable and high-yielding methods for the synthesis of this compound is crucial for its further investigation and potential applications. This may involve exploring different starting materials and reaction conditions. google.comchemicalbook.com

Characterization of its physicochemical properties: A thorough understanding of the compound's properties, such as its melting point, solubility, and spectroscopic data (e.g., NMR, IR), is essential for its identification and for predicting its behavior in various chemical transformations. nih.govchemicalbook.com

Exploration of its reactivity: Investigating the reactivity of the different functional groups present in the molecule can open up avenues for its derivatization and the synthesis of new, more complex structures.

Evaluation of its potential applications: Based on its structural features, this compound could be explored as an intermediate in the synthesis of novel compounds with potential biological or material science applications. ontosight.aiapolloscientific.co.uk

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11NO3 | chemsrc.com |

| Molecular Weight | 229.23 g/mol | chemsrc.com |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | ontosight.ai |

| Melting Point | Not available in the search results. | |

| Boiling Point | Not available in the search results. | |

| Solubility | Not available in the search results. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(3-nitrophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMJBEUHHZMCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683830 | |

| Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261934-03-5 | |

| Record name | 4-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Methyl 5 3 Nitrophenyl Phenol

Retrosynthetic Analysis for the Construction of 2-Methyl-5-(3-nitrophenyl)phenol

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the key disconnection is the C-C bond between the two aromatic rings. This leads to two primary precursor fragments: a substituted phenol (B47542) derivative and a substituted nitrobenzene (B124822) derivative.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic approach suggests that the target molecule can be synthesized by coupling a derivative of 2-methyl-5-hydroxyphenol with a derivative of 3-nitrophenol (B1666305). The choice of the specific coupling partners and the reaction to form the biaryl linkage are critical for a successful synthesis.

Approaches to the Carbon-Carbon Bond Formation in this compound

The formation of the aryl-aryl bond is the cornerstone of this synthesis. Several modern and classical methods can be considered, each with its own advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most efficient and versatile methods for constructing biaryl compounds. researchgate.netsemanticscholar.orgrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide is a widely used method for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. gre.ac.ukresearchgate.netnih.gov For the synthesis of this compound, one possible route would involve the coupling of 3-nitrophenylboronic acid with a halogenated derivative of 2-methylphenol. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and a base. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com It is known for its high reactivity and functional group tolerance. chem-station.com A potential Negishi approach to this compound could involve the reaction of a (3-nitrophenyl)zinc halide with a halogenated 2-methylphenol derivative. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com While not a direct method for aryl-aryl bond formation, it can be adapted. For instance, a Heck-type reaction could be envisioned between a halogenated nitrobenzene and a suitably functionalized phenolic precursor, although this is less direct than Suzuki or Negishi couplings for this specific target. nih.govorganic-chemistry.orglibretexts.org

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. gre.ac.uknih.gov |

| Negishi | Organozinc compound + Organohalide | Nickel or Palladium | High reactivity, broad substrate scope. wikipedia.orgchem-station.com |

| Heck | Unsaturated halide + Alkene | Palladium | Forms substituted alkenes, can be adapted for biaryl synthesis. wikipedia.orgyoutube.com |

Direct Arylation Methodologies for Phenolic Substrates

Direct arylation offers a more atom-economical approach by forming the C-C bond through the activation of a C-H bond, thus avoiding the pre-functionalization of one of the coupling partners. acs.orgrsc.org Palladium-catalyzed direct arylation of phenols with aryl halides has been developed, providing a route to biaryl compounds. rsc.org These methods can be highly regioselective, often favoring the position ortho to the hydroxyl group. researchgate.net However, achieving the desired meta-substitution pattern for this compound through direct arylation could be challenging and may require specific directing groups. rsc.org

Classical Coupling Reactions (e.g., Ullmann Condensation) and Their Applicability to this compound Synthesis

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls by coupling two molecules of an aryl halide in the presence of copper. byjus.com The Ullmann condensation, a related reaction, can be used to form aryl ethers, thioethers, and amines. wikipedia.org While traditionally requiring harsh conditions, modern modifications have made the Ullmann reaction more versatile. mdpi.com However, for the synthesis of an unsymmetrical biaryl like this compound, a cross-Ullmann coupling would be necessary, which often leads to a mixture of products and is generally less efficient than modern palladium-catalyzed methods. byjus.comrsc.org

Regioselective Introduction of Functional Groups in this compound Precursors

The successful synthesis of this compound relies not only on the C-C bond formation but also on the precise placement of the methyl, hydroxyl, and nitro groups on the aromatic rings.

Selective Nitration Reactions of Phenolic and Aryl Moieties

The introduction of the nitro group at the meta-position of the phenyl ring is a crucial step. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. researchgate.netnih.gov

Nitration of Phenolic Compounds: The nitration of phenols is highly activated by the hydroxyl group, which is an ortho-, para-director. Therefore, direct nitration of a phenol precursor would likely not yield the desired meta-nitro substitution. stackexchange.com Strategies to overcome this include using blocking groups or performing the nitration on a precursor where the directing effects favor the desired meta-position. stackexchange.comechemi.com

Nitration of Biphenyl (B1667301) Derivatives: The regioselectivity of nitration on a biphenyl system is influenced by the substituents on both rings. iaea.orgkoreascience.kr For a precursor like 3-hydroxybiphenyl, the hydroxyl group would direct the incoming nitro group to the ortho and para positions of its own ring. Therefore, it is more strategic to introduce the nitro group onto one of the precursor rings before the coupling reaction. For instance, starting with a derivative of 3-nitrophenol would ensure the correct positioning of the nitro group.

A plausible synthetic route could involve the nitration of a suitable precursor to obtain 2-methyl-5-nitrophenol. prepchem.comnih.govchemicalbook.comgoogle.comechemi.com This intermediate could then be subjected to a cross-coupling reaction with a suitable phenylating agent.

Directed Methylation Strategies for Aromatic Rings

The synthesis of the 2-methylphenol moiety, a key precursor to the target compound, often relies on directed methylation of phenol. Achieving regioselectivity, particularly ortho-methylation, is a critical challenge. Vapor-phase methylation using metal oxide catalysts is a prominent strategy. These methods leverage the catalyst's surface properties to direct the methyl group from a methylating agent, such as methanol (B129727) or dimethyl ether, to the position ortho to the hydroxyl group.

The mechanism often involves the adsorption of the phenolate (B1203915) species onto the catalyst surface. The orientation of this adsorbed molecule influences the site of methylation. rsc.org For instance, vertical adsorption of phenolate on the catalyst surface makes the ortho positions more accessible to methylating species. rsc.org

A variety of metal oxides have been shown to be effective for this purpose. Catalysts containing vanadium oxide, sometimes in combination with other metal oxides like iron oxide, magnesium oxide, or titanium oxide, are frequently used. google.comgoogle.com The reaction is typically carried out at elevated temperatures, generally between 250°C and 450°C, in the vapor phase. google.com The molar ratio of methanol to the phenol reactant is also a critical parameter, with ratios of 1:1 to 10:1 being common. google.com

Similarly, iron-substituted Zirconium Oxide (ZrO₂) has been investigated as a catalyst for the vapor-phase methylation of phenol. cjcatal.com The incorporation of iron into the zirconia lattice can stabilize the tetragonal phase of ZrO₂, which influences its catalytic activity. cjcatal.com Mixed cerium nano-oxides have also demonstrated high conversion rates (80-90%) and high ortho-selectivity (90%) in the gas-phase methylation of phenol. researchgate.net

| Catalyst System | Reactants | Temperature (°C) | Key Findings |

|---|---|---|---|

| Vanadium Oxide (with potential co-catalysts like Fe₂O₃, MgO, TiO₂) | Phenol, Methanol | 250-450 | Enables selective methylation at the ortho position in the vapor phase. google.com |

| Iron/Vanadium/Titanium/Barium Oxide | o-Cresol, Phenol, Methanol, Water | ~360 | Demonstrates effective methylation in a fixed-bed reactor. google.com |

| Iron-doped ZrO₂ | Phenol, Methanol | Vapor Phase | The Fe-doped catalyst shows activity for vapor-phase methylation. cjcatal.com |

| Mixed Cerium Nano-oxides (with Fe, V, Zr) | Phenol, Methanol | 300 | High conversion (80-90%) and high ortho-selectivity (90%). researchgate.net |

| Na-CH₃ONa/γ-Al₂O₃ | Phenols, Dimethyl Carbonate | 210 | High conversion of phenols to ethers with high selectivity. acs.org |

Advanced Synthetic Protocols for Structurally Related Analogues of this compound

The formation of the aryl-aryl bond between the 2-methylphenol and 3-nitrophenyl moieties is the central challenge in synthesizing this compound. Several advanced synthetic protocols can be employed for this purpose.

One-Pot Multicomponent Reaction Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and time savings by avoiding lengthy separation and purification of intermediates. youtube.com For the synthesis of biphenyl compounds and their analogues, one-pot strategies are highly valuable.

While a specific one-pot synthesis for this compound is not prominently documented, related methodologies for synthesizing functionalized biaryls and heterocyclic systems suggest its feasibility. For instance, one-pot methods have been developed for the synthesis of 1-aryl-3-trifluoromethylpyrazoles, which involve the in-situ generation of a nitrile imine followed by condensation and a cascade of dehydration and ring-contraction reactions. nih.gov Similarly, the zinc-mediated reduction of nitroarenes in the presence of aldehydes provides an efficient one-pot method for synthesizing a variety of nitrones, which are precursors to other heterocyclic compounds. researchgate.net These examples highlight the potential for developing a one-pot protocol for the target molecule, likely involving a cross-coupling reaction where the catalyst and reactants are combined in a single vessel under conditions that promote the sequential formation of the necessary intermediates.

Exploration of Diazotization and Coupling Routes for Aryl-Aryl Linkage Formation

A classic approach to forming aryl-aryl bonds is through the diazotization of an aromatic amine followed by a coupling reaction. The Gomberg-Bachmann reaction is a well-established method that involves the treatment of a diazonium salt with an aromatic compound, typically in the presence of a base. wikipedia.org In the context of synthesizing this compound, this would involve the diazotization of 3-nitroaniline (B104315) to form the corresponding diazonium salt. This salt would then be reacted with 2-methylphenol (o-cresol) to form the desired biphenyl linkage.

The reaction proceeds via an aryl radical intermediate, which is generated from the diazonium salt. This radical then attacks the other aromatic ring to form the new C-C bond. While the Gomberg-Bachmann reaction is versatile, it often suffers from low yields (typically under 40%) due to competing side reactions of the diazonium salt. wikipedia.orgmycollegevcampus.com Improvements to the classical procedure include the use of diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst. mycollegevcampus.com

The Sandmeyer reaction, although primarily used for synthesizing aryl halides from diazonium salts, provides a conceptual basis for the reactivity of these intermediates. mycollegevcampus.com It underscores the utility of diazonium salts in forming new bonds to an aromatic ring.

| Reaction Name | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Gomberg-Bachmann | Aryl Diazonium Salt | Arene (e.g., benzene) | Forms biaryl compounds via an aryl radical intermediate; yields can be low. wikipedia.org |

| Pschorr Cyclization | Intramolecular Diazonium Salt | N/A | An intramolecular variation of the Gomberg-Bachmann reaction, often giving better yields. wikipedia.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainable and environmentally benign processes. For the synthesis of biphenyl compounds like this compound, palladium-catalyzed cross-coupling reactions are at the forefront of green chemistry approaches.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. libretexts.org This reaction typically involves the cross-coupling of an arylboronic acid with an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org For the target molecule, a plausible Suzuki-Miyaura route would involve the coupling of (3-nitrophenyl)boronic acid with 5-halo-2-methylphenol (where the halogen is typically Br or I).

The advantages of the Suzuki-Miyaura coupling from a green chemistry perspective include the use of stable and relatively non-toxic organoboron reagents and the high efficiency and functional group tolerance of the reaction. libretexts.org Efforts to make this process even greener include the use of water or aqueous-organic solvent mixtures, which reduces the reliance on volatile organic compounds. mdpi.comnih.gov Furthermore, the development of highly active and recyclable catalysts, such as palladium nanoparticles supported on various materials (e.g., chitosan, zeolites, or lanthanum phosphate), minimizes the amount of precious metal catalyst required and simplifies its recovery and reuse. mdpi.comnih.govnih.govacs.org

The Ullmann reaction, another method for biaryl synthesis, has also been adapted to be more environmentally friendly. Ligand-free palladium-catalyzed Ullmann couplings using mild reagents like hydrazine (B178648) hydrate (B1144303) at room temperature have been developed, offering a green alternative for the synthesis of a wide range of biaryls. rsc.org

| Reaction Type | Catalyst | Key Features | Green Aspects |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | Couples aryl boronic acids with aryl halides. | Use of non-toxic boronic acids, often possible in aqueous media, high atom economy. libretexts.orgmdpi.comnih.govmdpi.com |

| Suzuki-Miyaura Coupling | Nickel complexes (e.g., NiCl₂(PCy₃)₂) | Couples aryl carbamates and sulfamates with aryl boronic acids. | Utilizes readily available phenol derivatives as starting materials. nih.gov |

| Ullmann Coupling | Palladium nanoparticles (in-situ generated from Pd(OAc)₂) | Couples aryl iodides. | Ligand-free conditions, mild reagents (hydrazine hydrate), room temperature. rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 5 3 Nitrophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-5-(3-nitrophenyl)phenol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough structural assignment.

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the phenyl rings. The protons on the phenol (B47542) ring and the nitrophenyl ring exhibit distinct chemical shifts due to the electronic effects of the hydroxyl, methyl, and nitro substituents.

The expected signals in the ¹H NMR spectrum would include a singlet for the methyl group protons, typically appearing in the upfield region (around 2.0-2.5 ppm). The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons would present as a complex pattern of multiplets in the downfield region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. For instance, ortho, meta, and para couplings between adjacent protons on the aromatic rings would provide definitive evidence for their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.3 | s | - |

| -OH | Variable | br s | - |

| Aromatic-H | 6.8 - 8.2 | m | - |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and instrument conditions. "s" denotes a singlet, "br s" a broad singlet, and "m" a multiplet.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon attached to the hydroxyl group (C-O) is expected to resonate in the range of 150-160 ppm. The carbon bearing the nitro group (C-NO₂) would also be significantly downfield-shifted. The methyl carbon would appear at a much higher field, typically around 15-25 ppm. The remaining aromatic carbons would have signals in the 110-150 ppm range. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C/C-N | 130 - 150 |

| Aromatic C-O | ~155 |

| Aromatic C-NO₂ | ~148 |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and instrument conditions.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for establishing detailed connectivity and spatial relationships.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methyl group to the phenolic ring and establishing the connectivity between the two aromatic rings.

The combined application of these 2D NMR techniques would provide an irrefutable assignment of all proton and carbon signals, leading to a complete and detailed structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C-O stretching of the phenol would be visible in the 1260-1180 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1530 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1330 - 1350 | Strong |

| C-O Stretch (Phenol) | 1180 - 1260 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group would be expected to be strong in the Raman spectrum. The aromatic ring breathing modes, which involve symmetric expansion and contraction of the rings, typically give rise to intense Raman bands. The C-H and C-C stretching vibrations of the aromatic rings would also be observable. The combination of both IR and Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule. For instance, Raman peaks for nitrophenol isomers are often found in the 1100-1500 cm⁻¹ range, with characteristic peaks for the nitro group's asymmetric and symmetric stretching. bldpharm.comspectroscopyonline.com

Investigation of Intramolecular Interactions through Spectroscopic Shifts

The presence and nature of intramolecular interactions within this compound can be inferred from shifts in spectroscopic signals, particularly in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The spatial proximity of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups on the phenolic ring, along with the connected nitrophenyl ring, can lead to through-space interactions that influence the chemical environment of the nuclei and the vibrational frequencies of the bonds.

In related nitrophenol compounds, intramolecular hydrogen bonding is a well-documented phenomenon. vedantu.comvedantu.comquora.com For instance, in o-nitrophenol, a hydrogen bond forms between the hydroxyl group and the adjacent nitro group. vedantu.comvedantu.com This interaction typically results in a downfield shift of the hydroxyl proton signal in the ¹H NMR spectrum and a broadening of the O-H stretching band in the IR spectrum. While a direct intramolecular hydrogen bond between the phenol's hydroxyl group and the nitro group on the separate phenyl ring in this compound is not feasible due to the separation, other steric and electronic interactions can cause observable spectroscopic shifts. The relative positions of the substituents can induce torsional strain and affect the electron density distribution across the molecule, which in turn alters the chemical shifts of aromatic protons and carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

For the related compound 2-Methyl-5-nitrophenol, the molecular weight is 153.14 g/mol . nist.govnih.gov The mass spectrum of this compound shows a prominent molecular ion peak. nist.gov The fragmentation of such nitrophenolic structures often involves the loss of the nitro group (NO₂) or nitric oxide (NO), followed by the elimination of carbon monoxide (CO) from the phenolic ring. The presence of the methyl group can also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃). Analysis of the resulting fragment ions provides valuable information for confirming the molecular structure.

Table 1: Selected Mass Spectrometry Data for a Related Compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|

| 2-Methyl-5-nitrophenol | C₇H₇NO₃ | 153.1354 | 5428-54-6 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure and extent of conjugation within this compound. The electronic absorption spectra of nitrophenols are characterized by distinct bands corresponding to π → π* and n → π* transitions. rsc.org The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, on the aromatic rings significantly influences the electronic transitions.

The absorption spectrum of 2-nitrophenol, for example, displays a charge-transfer band. researchgate.net The conjugation between the two phenyl rings in this compound, though potentially limited by steric hindrance causing a non-planar conformation, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual substituted phenols. The solvent environment can also play a crucial role in the position and intensity of these absorption bands. rsc.orgchem-soc.si Studies on various nitrophenols have shown that the absorption spectra can differ significantly between aqueous and organic solvents. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise data on bond lengths, bond angles, and conformational features.

Crystallographic analysis would reveal the precise spatial arrangement of the atoms and the geometry of the two interconnected phenyl rings. In similar structures, such as (E)-2-[(2-Hydroxy-5-nitrophenyl)iminiomethyl]phenolate, the C-O bond length of the phenolate (B1203915) is reported to be shortened [1.2997 (15) Å], while the C-OH bond is slightly longer [1.3310 (16) Å], indicating a zwitterionic character. osti.gov The bond lengths and angles within the phenyl rings would be expected to show slight distortions from ideal values due to the electronic effects of the substituents. For instance, the C-N bond to the nitro group and the C-C-N bond angles would be of particular interest.

A key aspect of the crystal structure analysis would be to determine the dihedral angle between the two phenyl rings. This angle is a critical indicator of the degree of conjugation and steric hindrance between the two ring systems. In a related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the nitro group is twisted out of the phenyl plane with a dihedral angle of 12.03 (9)°. iucr.org Similarly, in 5-Hydroxy-2-{(E)-[(3-nitrophenyl)iminio]methyl}phenolate, the dihedral angle between the mean planes of the two benzene (B151609) rings is 9.83 (7)°. nih.gov Such non-planarity would interrupt the π-system conjugation across the molecule.

While a direct intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group on the other ring is unlikely, the possibility of other intramolecular hydrogen bonds, for example involving C-H···O interactions, can be investigated through crystallographic data. The crystal packing is often stabilized by intermolecular hydrogen bonds. osti.gov In o-nitrophenol, a classic example of intramolecular hydrogen bonding, the interaction between the hydroxyl and nitro groups significantly influences its physical properties. quora.com In the case of this compound, the conformation adopted in the solid state will be a balance of minimizing steric repulsion and maximizing favorable intermolecular interactions, including any potential weak intramolecular contacts.

Detailed Analysis of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitro (-NO₂) group, specifically its oxygen atoms, is an effective acceptor. This would likely lead to the formation of robust O-H···O hydrogen bonds, a common feature in the crystal structures of nitrophenols. nih.govresearchgate.net For instance, in the crystal structure of 3-Methyl-4-nitrophenol (B363926), the molecules are linked by O-H···O hydrogen bonds. researchgate.net These interactions can lead to the formation of chains, dimers, or more complex networks, significantly influencing the crystal's physical properties.

C-H···O Interactions: In addition to classical hydrogen bonds, weaker C-H···O interactions involving the aromatic C-H groups and the oxygen atoms of the nitro or hydroxyl groups are anticipated to play a crucial role in consolidating the crystal packing. nih.govresearchgate.net These interactions, while individually weak, collectively contribute to the stability of the three-dimensional structure. Studies on related compounds like 2-methyl-4-nitrophenol (B1582141) and 3-methyl-4-nitrophenol confirm the presence of C-H···O interactions that link molecules into a network. nih.govresearchgate.netresearchgate.net

Furthermore, the nitro group can participate in what are known as π-hole interactions. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can interact favorably with electron-rich regions of adjacent molecules, such as lone pairs on oxygen or sulfur atoms. nih.gov These interactions can have energies of approximately -5 kcal/mol and are significant in biological systems and crystal engineering. nih.gov

To illustrate the nature of these interactions, the hydrogen bond geometry for a related compound, 3-Methyl-4-nitrophenol, is presented below.

Interactive Data Table: Hydrogen Bond Geometry in a Related Nitrophenol Derivative Data based on the analysis of 3-Methyl-4-nitrophenol.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···O | 0.82 | 2.01 | 2.82 | 170 |

| C-H···O | 0.93 | 2.55 | 3.46 | 166 |

Please note that this data is for a structurally related compound and serves as an illustrative example.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

For nitrophenol derivatives, Hirshfeld analysis typically reveals the dominance of O···H/H···O contacts, corresponding to the strong O-H···O and C-H···O hydrogen bonds. mq.edu.aunih.gov H···H contacts also make a significant contribution, reflecting the importance of van der Waals interactions. nih.gov The contribution from C···H/H···C and C···C contacts can provide insights into the presence and nature of π-π stacking interactions. nih.gov

A study on a compound containing a nitrophenyl group, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, provides a relevant example of the quantitative data obtained from a fingerprint plot. nih.gov

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound Data based on the analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide.

| Contact Type | Contribution (%) |

|---|---|

| O···H/H···O | 40.1 |

| H···H | 27.5 |

| C···H/H···C | 12.4 |

| O···C/C···O | 6.0 |

| O···O | 5.7 |

| C···C | 4.9 |

| O···N/N···O | 2.0 |

| N···H/H···N | 1.2 |

This data illustrates the typical distribution of intermolecular contacts in a nitro-containing aromatic compound and is not specific to this compound. nih.gov

Computational and Theoretical Investigations of 2 Methyl 5 3 Nitrophenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic world of molecules. For 2-Methyl-5-(3-nitrophenyl)phenol, these calculations illuminate its geometry, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound to their lowest energy state. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose, often with a 6-311+G basis set. researchgate.net

Table 1: Representative Optimized Geometrical Parameters of a Substituted Biphenyl (B1667301) calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | - |

| C-C (inter-ring) | 1.48 - 1.50 | - | 30 - 50 |

| C-N | 1.46 - 1.48 | - | - |

| N-O | 1.22 - 1.24 | 117 - 119 | - |

| C-O (phenol) | 1.36 - 1.38 | - | - |

| O-H | 0.96 - 0.98 | 108 - 110 | - |

Note: The values in this table are representative and based on computational studies of similar nitrophenol-containing biphenyl compounds. Actual values for this compound would require a specific DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of compounds like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). tandfonline.com

The electronic transitions in this compound are expected to be dominated by π → π* and n → π* transitions. The π → π* transitions typically have high intensity and are associated with the conjugated system of the biphenyl rings and the nitro group. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the oxygen atoms of the phenol (B47542) and nitro groups. The accuracy of TD-DFT predictions depends on the choice of functional and basis set. tandfonline.com

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions of a molecule that are most likely to donate and accept electrons, respectively. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic carbons. This is due to the electron-donating nature of the hydroxyl and methyl groups. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, with significant contributions from the nitro group, which is a strong electron-withdrawing group. nih.govnih.gov

The energies of the HOMO and LUMO are critical parameters. A higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. irjweb.com

The HOMO-LUMO gap also influences the electronic properties of the molecule. A smaller gap is generally associated with easier electronic transitions, which can affect the color and photophysical properties of the compound. For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a degree of intramolecular charge transfer character. researchgate.net

Table 2: Representative HOMO, LUMO, and Energy Gap Values for a Nitrophenol Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 3.5 to 5.0 |

Note: These values are illustrative and based on typical computational results for similar aromatic nitro compounds. Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is valuable for understanding electron delocalization and hyperconjugative interactions. uni-muenchen.de

For this compound, NBO analysis can quantify the delocalization of electron density from the electron-donating phenol ring to the electron-withdrawing nitrophenyl ring. This is often described in terms of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair orbitals of the phenolic oxygen and the antibonding orbitals of the aromatic ring (n → π*) contributes to the electronic communication between the two rings. elsevierpure.com

Natural Population Analysis (NPA), a part of the NBO program, calculates the distribution of charge on each atom in the molecule. This provides insight into the electrostatic potential and reactive sites of the molecule. In this compound, the NPA charges would likely show a negative charge on the oxygen atoms of the nitro and phenol groups and on the nitrogen atom of the nitro group, while the carbon atoms attached to these groups would carry a partial positive charge. uni-muenchen.de

Conformational Analysis and Potential Tautomeric Equilibria in this compound

The conformational flexibility of biphenyl derivatives is primarily dictated by the rotation around the inter-ring C-C bond. This rotation is influenced by the interplay of steric hindrance from the substituents and the electronic effects that favor or oppose planarity.

A key aspect of understanding the conformational preferences of this compound is the mapping of its potential energy surface (PES). A relaxed PES scan is typically performed by systematically varying the dihedral angle between the two phenyl rings while optimizing the rest of the molecular geometry at each step. This process helps to identify the low-energy conformers (local minima) and the transition states that separate them.

For this compound, the primary dihedral angle of interest would be the one defined by the atoms of the C-C bond linking the two rings and one carbon atom from each ring. The presence of the methyl and nitro groups in the ortho and meta positions, respectively, is expected to create significant steric hindrance, preventing a fully planar conformation. The potential energy curve would likely show two minima corresponding to twisted (non-planar) conformations, with a rotational barrier at the planar and perpendicular arrangements. researchgate.netresearchgate.net

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | High (Transition State) | Planar, sterically hindered |

| ~45 | Low (Energy Minimum) | Twisted |

| 90 | Intermediate (Transition State) | Perpendicular |

| ~135 | Low (Energy Minimum) | Twisted |

| 180 | High (Transition State) | Planar, sterically hindered |

Note: This table is illustrative and based on typical values for substituted biphenyls. Actual values would require specific quantum chemical calculations.

Regarding tautomeric equilibria, the phenolic hydroxyl group could potentially engage in intramolecular hydrogen bonding with the nitro group of the adjacent ring, depending on the spatial arrangement of the conformers. Computational studies would investigate the relative energies of different tautomers, such as a possible zwitterionic form arising from proton transfer from the hydroxyl group to the nitro group, although this is less likely for a nitro group compared to an imine nitrogen. nih.gov

The surrounding medium can significantly influence the conformational equilibrium of a molecule. nih.gov Solvation effects are typically modeled computationally using either implicit or explicit solvent models.

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This approach can provide a good first approximation of how a polar or non-polar solvent might stabilize or destabilize different conformers. For this compound, a polar solvent would be expected to favor more polar conformers.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic proton or the nitro group and solvent molecules. While computationally more demanding, this method provides a more detailed picture of the solvation shell and its impact on the solute's conformation. frontiersin.org

Studies on similar biphenyl derivatives have shown that the dihedral angle between the rings can change in different solvents. rsc.org For this compound, one would expect that polar protic solvents could form hydrogen bonds with the hydroxyl and nitro groups, potentially altering the rotational barrier and the preferred dihedral angle.

Aromaticity Analysis using Quantitative Indices (e.g., HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a cyclic system. mdpi.com It is calculated based on the deviation of bond lengths within the ring from an optimal value, with a HOMA value of 1 indicating a fully aromatic system (like benzene) and a value of 0 indicating a non-aromatic system.

For this compound, HOMA analysis would be performed separately for the methyl-substituted phenol ring and the nitrophenyl ring. The electron-donating methyl group and the electron-withdrawing nitro group, along with the phenolic hydroxyl group, can influence the electron delocalization and thus the aromaticity of their respective rings.

Table 2: Hypothetical HOMA Indices for the Phenyl Rings of this compound

| Ring | Substituents | Expected HOMA Value | Aromatic Character |

|---|---|---|---|

| Ring 1 | -OH, -CH3 | ~0.95 - 0.99 | Highly Aromatic |

| Ring 2 | -NO2 | ~0.90 - 0.95 | Highly Aromatic, possibly slightly reduced |

Note: These values are illustrative. The inter-ring bond and steric hindrance can also slightly affect the bond lengths and thus the HOMA indices.

The analysis would likely show that both rings retain a high degree of aromaticity. researchgate.net Any deviation from the ideal benzene (B151609) structure due to substituent effects would be quantitatively captured by the HOMA index. researchgate.net

Prediction and Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often found in donor-acceptor substituted π-conjugated systems, can exhibit large non-linear optical (NLO) responses. youtube.com this compound has a potential donor-acceptor character, with the hydroxyl and methyl groups acting as donors and the nitro group as a strong acceptor.

The key NLO property of interest is the first hyperpolarizability (β), which can be calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov A high β value indicates a strong NLO response. The calculation would involve:

Optimization of the molecular geometry.

Calculation of the electronic properties, such as the dipole moment and the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap often correlates with a larger β.

Computation of the static or frequency-dependent first hyperpolarizability.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or a polymer matrix. tandfonline.com An MD simulation would involve:

Defining a force field that accurately describes the inter- and intramolecular interactions of the molecule.

Placing the molecule in a simulation box with a chosen solvent.

Simulating the time evolution of the system by solving Newton's equations of motion.

From the MD trajectory, one can analyze:

Conformational Dynamics: The fluctuations of the dihedral angle between the phenyl rings over time, providing information on the flexibility of the molecule and the transitions between different conformers. unical.it

Solvent Structure: The arrangement of solvent molecules around the solute, including the analysis of radial distribution functions to identify specific solvation shells.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and solvent molecules, or between solute molecules themselves at higher concentrations.

MD simulations would offer a powerful tool to complement the static quantum chemical calculations, providing a more realistic picture of the molecule's behavior in a complex environment. researchgate.net

Reactivity and Reaction Mechanism Studies of 2 Methyl 5 3 Nitrophenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) and Nitrophenyl Rings

The reactivity of 2-Methyl-5-(3-nitrophenyl)phenol towards electrophilic aromatic substitution (EAS) is dictated by the directing effects of its substituents on both aromatic rings. The phenol ring, bearing a hydroxyl (-OH) and a methyl (-CH₃) group, is highly activated towards electrophilic attack. Conversely, the nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro (-NO₂) group.

The hydroxyl group is a powerful activating, ortho-, para-directing substituent, significantly increasing the electron density of the aromatic ring. orgoreview.comlibretexts.orglibretexts.org The methyl group is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. In the phenol ring of the target molecule, the positions ortho and para to the hydroxyl group are the most likely sites for electrophilic attack. The directing effects of the hydroxyl and methyl groups reinforce each other, further enhancing the reactivity of these positions.

In contrast, the nitrophenyl ring is deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the nitro group, which makes the ring electron-deficient. The nitro group is a meta-director. rsc.org Therefore, any electrophilic substitution on this ring would be significantly slower than on the phenol ring and would primarily occur at the positions meta to the nitro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Activating/Deactivating Groups | Predicted Position of Attack | Relative Reactivity |

| Phenol Ring | -OH (strongly activating, o,p-directing), -CH₃ (activating, o,p-directing) | Ortho and para to the -OH group | High |

| Nitrophenyl Ring | -NO₂ (strongly deactivating, m-directing) | Meta to the -NO₂ group | Low |

This table illustrates the predicted outcomes of electrophilic aromatic substitution reactions based on the directing effects of the substituents.

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. d-nb.infonih.gov For SNAr to occur, the aromatic ring must be electron-deficient, a condition fulfilled by the presence of strong electron-withdrawing groups like the nitro group. libretexts.orgmasterorganicchemistry.comwikipedia.org

The nitrophenyl ring of this compound is susceptible to nucleophilic attack, particularly at the carbon atoms ortho and para to the nitro group. A nucleophile can attack these positions, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The departure of a suitable leaving group from this complex results in the substituted product. While the parent compound does not possess a typical leaving group like a halide, under specific conditions, nucleophilic substitution of hydrogen is also possible. libretexts.orgmasterorganicchemistry.com

Reduction Chemistry of the Nitro Group: Formation of Amino Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. orgoreview.com A variety of reagents can be employed for the reduction of aromatic nitro compounds. commonorganicchemistry.commsu.edu

Common methods for the reduction of the nitro group in this compound to the corresponding amino derivative, 5-(3-aminophenyl)-2-methylphenol, include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. msu.eduyoutube.com This is often a clean and efficient method.

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. commonorganicchemistry.com

The resulting amino derivative is a valuable intermediate for further functionalization, including diazotization and cyclization reactions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂/Pd/C | Catalytic hydrogenation using palladium on carbon. |

| H₂/Raney Ni | Catalytic hydrogenation using Raney nickel. youtube.com |

| Fe/HCl | Reduction using iron metal in hydrochloric acid. |

| Sn/HCl | Reduction using tin metal in hydrochloric acid. commonorganicchemistry.com |

| SnCl₂ | Reduction using tin(II) chloride. youtube.com |

This table summarizes common and effective reagents for the reduction of aromatic nitro compounds to their corresponding amines.

Exploration of Cyclization and Condensation Reactions

The bifunctional nature of the amino derivative, 5-(3-aminophenyl)-2-methylphenol, formed from the reduction of the nitro group, opens up possibilities for intramolecular cyclization reactions. For instance, the amino group can react with a suitable functional group introduced onto the phenolic ring or its side chain to form heterocyclic structures. Transannular cyclization reactions are a known method for synthesizing bicyclic amino acid derivatives from macrocyclic precursors and could serve as a conceptual basis for designing cyclization strategies for derivatives of the target molecule. msu.edu

Condensation reactions are also plausible. For example, the amino group can react with aldehydes or ketones to form Schiff bases.

Mechanistic Investigations of Key Transformations and Proposed Reaction Pathways

The mechanism of electrophilic aromatic substitution on the phenolic ring proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion). The hydroxyl and methyl groups stabilize the positive charge, particularly when the attack is at the ortho and para positions, thus favoring the formation of these isomers.

The mechanism of nucleophilic aromatic substitution on the nitrophenyl ring involves the formation of a Meisenheimer complex, a negatively charged intermediate. The nitro group is crucial for stabilizing this intermediate through resonance. libretexts.orgmasterorganicchemistry.com

The reduction of the nitro group by metals in acidic media is believed to proceed through a series of single-electron transfer steps, leading to intermediates such as nitroso and hydroxylamino species before the final amine is formed. orgoreview.com

Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the metal catalyst. commonorganicchemistry.com

Potential Research Applications and Future Directions for 2 Methyl 5 3 Nitrophenyl Phenol

Role as a Synthetic Intermediate in the Construction of Complex Organic Architectures

The structure of 2-Methyl-5-(3-nitrophenyl)phenol makes it a versatile intermediate for synthesizing more complex molecules. The biphenyl (B1667301) framework is a common feature in many functional materials and bioactive compounds, while the reactive hydroxyl (-OH) and nitro (-NO₂) groups serve as chemical handles for further modification.

The true synthetic potential of this compound is unlocked upon the chemical transformation of its functional groups. The nitro group can be readily reduced to an amine (-NH₂), converting the molecule into 5-(3-aminophenyl)-2-methylphenol. This resulting aminophenol is a classic precursor for a wide variety of heterocyclic compounds. The presence of the amino and hydroxyl groups in a meta-relationship on the same ring, along with the second phenyl ring, opens pathways to novel and potentially complex heterocyclic systems.

For instance, the aminophenol derivative could be used to synthesize:

Benzoxazoles: Reaction with carboxylic acids or their derivatives would lead to the formation of a benzoxazole (B165842) ring, a scaffold present in many pharmaceutically active compounds.

Phenoxazines: Oxidative cyclization reactions could yield phenoxazine (B87303) structures, which are known for their use as dyes and in medicinal chemistry.

Carbazoles: While less direct, multi-step synthetic routes starting from the aminophenol could be devised to construct carbazole (B46965) derivatives, which are highly valued in materials science for their electronic properties. The synthesis of pyranocarbazole alkaloids, for example, is known to utilize nitrophenol precursors. wikipedia.org

The biphenyl structure is a key component in many advanced materials due to its rigidity and ability to participate in π-conjugated systems.

Functional Polymers: The phenolic hydroxyl group allows this compound to be used as a monomer in the synthesis of specialty polymers like polyethers or polyesters. The pendant nitrophenyl group would introduce a high refractive index and specific polarity to the resulting polymer, which could be useful for optical applications.

Specialty Dyes and Pigments: The nitrophenyl group is a well-known chromophore. While the parent compound is likely colored, its derivatives could serve as precursors to a range of dyes. Reduction of the nitro group to an amine, followed by diazotization and coupling reactions (azo coupling), would produce a variety of azo dyes with colors modulated by the complex biphenyl structure. Such compounds are important intermediates in the synthesis of dyes and pesticides. chemicalbook.com

Liquid Crystals: Biphenyls are fundamental mesogens used in liquid crystal displays. While the substitution on this specific molecule may not be optimal for liquid crystalline behavior on its own, it could be a building block for more complex, functional liquid crystal molecules. rsc.org Research into bridged biphenyls aims to create nematic liquid crystals with large, π-conjugated systems for optoelectronic functions. rsc.org

Exploration of this compound as a Core Structural Motif in Medicinal Chemistry Research

Biaryl (biphenyl) structures are prevalent in modern pharmaceuticals due to their ability to present functional groups in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The nitrobiphenyl scaffold, in particular, has been explored for various therapeutic applications.

Research on structurally related nitrobiphenyl compounds suggests that this compound could serve as a valuable core for developing new therapeutic agents. For example, novel o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives have been designed and evaluated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.org One such compound, B2 , demonstrated significant tumor growth inhibition in a mouse model. acs.org Similarly, other biaryl analogs are synthesized via Suzuki coupling for evaluation as anti-inflammatory and analgesic agents. nih.gov

The potential for this structural class is summarized in the table below.

| Compound Class | Therapeutic Area | Mechanism/Target | Research Finding |

| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | Cancer Immunotherapy | PD-1/PD-L1 Inhibition | Compound B2 showed potent anticancer efficacy in vivo, promoting interferon-gamma secretion and triggering antitumor immunity. acs.org |

| Substituted Biaryl Analogs | Anti-inflammatory, Analgesic | COX-1 and COX-2 Inhibition | Synthesized via Suzuki coupling, these compounds showed promising anti-inflammatory and pain-relief activity in both in-vitro and in-vivo tests. nih.gov |

| Nitrobiphenyl Compounds | General | Antimicrobial, Anticancer | The biphenyl structure combined with a nitro group has been associated with a range of biological activities, including the ability to induce apoptosis in cancer cells. |

These examples highlight a clear path for future research: using this compound as a starting point to synthesize and screen new libraries of compounds for various biological activities.

Contribution to Supramolecular Chemistry and Crystal Engineering through Designed Intermolecular Interactions

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing complex, self-assembling systems.

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and acceptor. The nitro -NO₂ group is a strong hydrogen bond acceptor. This combination allows for the formation of robust and directional hydrogen-bonding networks, which can be used to control the assembly of molecules in the solid state.

π-π Stacking: The two aromatic rings of the biphenyl unit can interact with those of neighboring molecules through π-π stacking, adding another layer of control over the crystal packing.

Other Interactions: Weaker C-H···O and C-H···π interactions can further stabilize the desired supramolecular architecture.

By strategically combining these interactions, researchers could design and synthesize specific crystalline structures with desired properties, such as porosity for gas storage or specific arrangements for non-linear optical applications. Studies on related molecules, such as fluorinated benzyl (B1604629) nitrophenyl sulfides, have demonstrated the importance of recognizing and utilizing these varied intermolecular interactions to control crystal assembly. rsc.org Furthermore, nitrophenyl derivatives have been blended with polymers like carboxymethylcellulose to create supramolecular polymers where hydrogen bonds between the components lead to enhanced material properties. researchgate.net

Directions for Advanced Computational Studies and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound before engaging in costly and time-consuming laboratory synthesis.

Future computational work could focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's stable conformations, electronic structure (e.g., HOMO-LUMO gap), vibrational spectra (IR/Raman), and reactivity indices. This information can predict its optical properties and guide its use in chemical reactions.

Molecular Docking: If a potential biological target is identified, molecular docking simulations can predict the binding affinity and orientation of this compound or its derivatives within the target's active site. This is a standard tool in drug discovery, as seen in the evaluation of biaryl anti-inflammatory agents. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, both in isolation and in complex environments. For example, simulations could explore how it interacts with a lipid bilayer (to predict cell permeability) or how multiple molecules self-assemble in solution or in the solid state. Reactive MD simulations are also used to understand the decomposition pathways of complex aromatic compounds, which can inform safety and environmental impact assessments.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict properties like solubility, toxicity, and biological activity for a library of derivatives based on the core this compound structure.

Development of Sustainable and Economical Synthesis Pathways for this compound

The creation of biaryl compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method is the most logical and efficient approach for synthesizing this compound.

A plausible and sustainable synthetic route would involve the coupling of two key fragments, as outlined below.

| Reactant A (Phenol Fragment) | Reactant B (Nitrophenyl Fragment) | Reaction Type | Key Advantages for Sustainability |

| 5-Bromo-2-methylphenol or 5-Iodo-2-methylphenol | 3-Nitrophenylboronic acid | Suzuki-Miyaura Coupling | High efficiency, tolerance of functional groups, and the ability to be performed in greener solvents like water or ethanol-water mixtures. nih.govacs.org |

| (4-methyl-3-hydroxyphenyl)boronic acid | 1-Bromo-3-nitrobenzene or 1-Iodo-3-nitrobenzene | Suzuki-Miyaura Coupling | Utilizes commercially available or readily synthesized starting materials. Modern catalysts offer high turnover numbers, reducing metal waste. wikipedia.orgnih.gov |

Future research in this area should focus on optimizing this synthesis by:

Using Green Solvents: Developing protocols that work efficiently in water or other environmentally benign solvents to reduce reliance on volatile organic compounds (VOCs). acs.org

Employing High-Efficiency Catalysts: Investigating new palladium or even non-palladium catalysts that are more active, stable, and recyclable, thus minimizing cost and heavy metal contamination in the final product.

Exploring Alternative Couplings: Investigating alternative synthetic methods, such as cheaper catalyst systems or novel coupling reactions that avoid pre-functionalized starting materials, could further reduce the cost and environmental impact of production. google.com

By focusing on these areas, researchers can not only explore the promising applications of this compound but also ensure that its production is aligned with the principles of green and sustainable chemistry.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-methyl-5-(3-nitrophenyl)phenol?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging protocols adapted from analogous systems. For example, 4-bromo-2-methylthiophene was coupled with 3-nitrophenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1.1 molar ratio under reflux in a solvent mixture (e.g., THF/H₂O) to yield 2-methyl-5-(3-nitrophenyl)thiophene . For the phenol derivative, replace the bromothiophene precursor with a bromophenol analog. Key parameters include catalyst loading (1–5 mol%), reaction temperature (80–100°C), and base selection (e.g., Na₂CO₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can this compound be characterized using spectroscopic techniques?

- ¹H NMR : Expect aromatic proton signals between δ 7.2–8.4 ppm (integration for nitrophenyl substituents) and methyl group resonances near δ 2.5 ppm. Coupling constants (e.g., J = 8–9 Hz for adjacent protons) help confirm substitution patterns .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns.

- FT-IR : Look for O–H stretching (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

Q. What are the solubility and stability considerations for this compound?

Based on analogs like diarylureas, this compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water. Stability tests under varying pH (4–10) and temperatures (4–40°C) should be conducted, with degradation monitored via HPLC. Store in amber vials at –20°C to prevent nitro group reduction or photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. For example, the WinGX suite integrates ORTEP-3 for visualizing hydrogen-bonding networks . Key steps:

- Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using anisotropic displacement parameters and analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) via graph set analysis (e.g., R₂²(8) motifs for phenol dimers) .

- Cross-validate NMR-derived conformers against crystallographic coordinates to resolve discrepancies (e.g., torsional angles).

Q. How does the nitro substituent influence electronic properties compared to other groups (e.g., isopropyl)?

The electron-withdrawing nitro group reduces electron density on the phenol ring, lowering pKa (enhanced acidity) compared to alkyl-substituted analogs like carvacrol (2-methyl-5-isopropylphenol). Computational methods (DFT) can quantify effects:

- Calculate Mulliken charges to assess charge distribution.

- Compare HOMO-LUMO gaps to predict reactivity (nitro groups lower LUMO, favoring electrophilic attacks). Experimentally, UV-vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry (redox potentials) validate computational findings .

Q. What strategies address contradictions in reactivity data for nitro-substituted phenols?

- Controlled experiments : Test reactivity under inert atmospheres to rule out oxidative side reactions.

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis studies to trace nitro group stability.

- Multivariate analysis : Apply PCA to datasets (e.g., reaction yields vs. solvent polarity, temperature) to identify dominant variables.

- Cross-technique validation : Compare kinetic data (HPLC) with spectroscopic trends (in situ IR) .

Q. How can hydrogen-bonding patterns inform material design?

Analyze crystal packing using graph set notation (e.g., D , S motifs) to predict supramolecular assembly. For example:

- Phenol O–H···O–nitro interactions may form chains ( C(6) motifs).

- Methyl groups can induce steric hindrance, altering packing efficiency. Correlate these patterns with bulk properties (e.g., melting point, solubility) for applications in cocrystal engineering .

Methodological Notes

- Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Organic Chemistry) over vendor catalogs.

- Software tools : Cite SHELX , WinGX , and ORTEP-3 for reproducibility.

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.